N-(2-acetylphenyl)-2-chloropropanamide N-(2-acetylphenyl)-2-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 156001-00-2
VCID: VC7153785
InChI: InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-6-4-3-5-9(10)8(2)14/h3-7H,1-2H3,(H,13,15)
SMILES: CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67

N-(2-acetylphenyl)-2-chloropropanamide

CAS No.: 156001-00-2

Cat. No.: VC7153785

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67

* For research use only. Not for human or veterinary use.

N-(2-acetylphenyl)-2-chloropropanamide - 156001-00-2

Specification

CAS No. 156001-00-2
Molecular Formula C11H12ClNO2
Molecular Weight 225.67
IUPAC Name N-(2-acetylphenyl)-2-chloropropanamide
Standard InChI InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-6-4-3-5-9(10)8(2)14/h3-7H,1-2H3,(H,13,15)
Standard InChI Key BUZYMCIZGRSBMA-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomerism

N-(2-Acetylphenyl)-2-chloropropanamide belongs to the acylated aniline family, where the acetyl group occupies the ortho position relative to the amide bond. The IUPAC name N-(2-acetylphenyl)-2-chloropropanamide unambiguously defines its structure . This contrasts with the para-substituted isomer N-(4-acetylphenyl)-2-chloropropanamide (CAS 156369-45-8) , which exhibits distinct physicochemical properties due to differing electronic and steric environments.

The SMILES notation CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl\text{CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl} encodes the branched chloroalkyl chain and acetylated aromatic ring . XLogP3 values of 2.3 indicate moderate lipophilicity, suggesting membrane permeability in biological systems.

Spectroscopic Characterization

While experimental spectral data (NMR, IR) are absent in available literature, computational models predict key features:

  • ¹H NMR: Aromatic protons near δ 7.5–8.0 ppm (meta/para to acetyl), acetyl methyl at δ 2.6 ppm, and chloropropanamide methyl groups at δ 1.5–1.7 ppm.

  • IR: Strong stretches at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) .

Synthesis and Industrial Production

Synthetic Routes

Though explicit protocols are proprietary, retrosynthetic analysis suggests two plausible pathways:

Route 1: Acylation of 2-Aminoacetophenone

  • Chlorination of propionic acid derivative to form 2-chloropropanoyl chloride.

  • Reaction with 2-aminoacetophenone under Schotten-Baumann conditions:

2-Aminoacetophenone + ClCH2COClBaseN-(2-Acetylphenyl)-2-chloropropanamide\text{2-Aminoacetophenone + ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{N-(2-Acetylphenyl)-2-chloropropanamide}

Route 2: Friedel-Crafts Acetylation

  • Acylation of pre-formed N-(2-chloropropanoyl)aniline using acetyl chloride/AlCl₃.

Industrial-scale production likely employs continuous flow reactors to enhance yield and safety during exothermic amidation steps .

Quality Control Specifications

Commercial batches meet stringent criteria:

ParameterSpecificationMethod
Purity (HPLC)≥95% or ≥97% USP <621>
Residual Solvents<500 ppmGC-MS
Heavy Metals (Pb)<10 ppmICP-OES

Physicochemical Properties

Experimental and calculated properties guide handling and application:

PropertyValueSource
Molecular Weight225.67 g/mol
XLogP32.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (two C=O, Cl)
Rotatable Bonds4

Solubility profiling remains incomplete, but analog data suggest:

  • Water: <1 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: ~10 mg/mL

SupplierPurityPackagingPrice (USD)
American Custom Chemicals Corp95%1 g648.81
MolCore BioPharmatech97%5 g1005.43

Pricing reflects synthesis complexity and ISO certification requirements .

Pharmaceutical Relevance

As an advanced intermediate, N-(2-acetylphenyl)-2-chloropropanamide finds use in:

  • Kinase Inhibitor Development: The chloroacetamide moiety may act as an electrophilic warhead targeting cysteine residues .

  • Anticancer Agents: Structural analogs inhibit histone deacetylases (HDACs) by chelating zinc ions .

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